Cyclohexyl (2,4-difluorophenyl)methanol
CAS No.:
Cat. No.: VC13403359
Molecular Formula: C13H16F2O
Molecular Weight: 226.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16F2O |
|---|---|
| Molecular Weight | 226.26 g/mol |
| IUPAC Name | cyclohexyl-(2,4-difluorophenyl)methanol |
| Standard InChI | InChI=1S/C13H16F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 |
| Standard InChI Key | QXYBBHLIZMQCNE-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(C2=C(C=C(C=C2)F)F)O |
| Canonical SMILES | C1CCC(CC1)C(C2=C(C=C(C=C2)F)F)O |
Introduction
Structural Characterization and Physicochemical Properties
Cyclohexyl (2,4-difluorophenyl)methanol (C₁₃H₁₅F₂O) shares structural similarities with compounds such as cyclopentyl (2,4-difluorophenyl)methanol (C₁₂H₁₄F₂O) and cyclohexyl(phenyl)methanol (C₁₃H₁₈O) . Key features include:
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Molecular Weight: Estimated at 224.26 g/mol based on analogs .
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Stereochemistry: The cyclohexyl group introduces conformational flexibility, while the 2,4-difluorophenyl moiety contributes to electronic effects due to fluorine's electronegativity .
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Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .
Table 1: Comparative Physicochemical Data
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis of cyclohexyl (2,4-difluorophenyl)methanol can be inferred from methods used for analogous compounds:
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Grignard Reaction: Reaction of 2,4-difluorophenylmagnesium bromide with cyclohexanecarbaldehyde, followed by reduction .
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Esterification-Elimination: As demonstrated in the synthesis of triazole antifungals , 2,4-difluorophenyl intermediates may undergo esterification (e.g., with trifluoroacetic anhydride) and subsequent elimination to form the target alcohol .
Example Protocol (Adapted from ):
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Ester Formation:
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Elimination:
Challenges and Solutions
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Regioselectivity: Fluorine substituents on the phenyl ring may direct electrophilic attacks, requiring careful control of reaction conditions .
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Purification: Chromatography or recrystallization (e.g., from methanol) is critical due to the compound's lipophilicity .
| Compound Class | Activity (IC₅₀ or MIC) | Reference |
|---|---|---|
| Fluconazole analogs | 0.003 µg/mL (C. parapsilosis) | |
| Hydrazinecarbothioamides | DPPH scavenging: 80–90% | |
| Chalcone derivatives | VEGFR-2 inhibition: 0.098 µM |
Industrial and Pharmacokinetic Considerations
Scalability
Large-scale synthesis may adopt continuous flow systems to manage exothermic reactions (e.g., Grignard additions) and improve yield .
ADME Properties
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